(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
CAS No.:
Cat. No.: VC17961117
Molecular Formula: C24H23ClO2
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23ClO2 |
|---|---|
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 4-[(Z)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
| Standard InChI | InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
| Standard InChI Key | QDLAEGCSWYNGSD-VHXPQNKSSA-N |
| Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure is defined by a butene chain bridging two phenyl rings, one substituted with a 2-chloroethoxy group and the other with a hydroxyl group. The E/Z designation refers to the stereoisomerism arising from the configuration of the double bond in the butene moiety.
Molecular Formula: C₂₄H₂₃ClO₂
Molecular Weight: 378.89 g/mol
IUPAC Name: 4-[(Z)-1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
SMILES Notation: OC1=CC=C(/C(C2=CC=C(OCCCl)C=C2)=C(CC)/C3=CC=CC=C3)C=C1
InChI Key: QDLAEGCSWYNGSD-VHXPQNKSSA-N
The presence of both electron-donating (hydroxyl) and electron-withdrawing (chloroethoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
Industrial synthesis typically involves multi-step protocols:
-
Alkylation: Introduction of the 2-chloroethoxy group via nucleophilic substitution on 4-hydroxyphenyl precursors.
-
Olefination: Formation of the butene backbone using Wittig or Horner-Wadsworth-Emmons reactions to control stereochemistry.
-
Protection/Deprotection: Temporary masking of the hydroxyl group during reactive steps to prevent side reactions.
Isomer Control
The E/Z isomer ratio is influenced by steric and electronic factors during olefination. Purification strategies include:
-
Reverse-Phase HPLC: Methanol/water gradients resolve isomers based on polarity differences.
-
Crystallization: Selective solubility in ethyl acetate/hexane mixtures isolates the desired isomer .
Physical and Chemical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 120–124°C |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol |
| Storage Stability | -20°C for long-term storage |
| Spectral Data (λmax) | 280 nm (UV-Vis in methanol) |
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Its solubility profile favors polar aprotic solvents, aligning with its hydrophobic aromatic domains and polar functional groups .
Biological Activity
Estrogenic Receptor Modulation
Structural analogs of this compound, such as Tamoxifen, are known estrogen receptor (ER) antagonists. Preliminary studies suggest (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene may similarly bind ERα/β, modulating transcriptional activity in hormone-responsive tissues. Key mechanisms include:
-
Competitive Inhibition: Displacement of endogenous estradiol from receptor binding pockets.
-
Downregulation of Proliferation: Suppression of ER+ breast cancer cell growth in vitro.
Comparative Analysis
| Compound | ER Binding Affinity (IC₅₀) | Selectivity (ERα/ERβ) |
|---|---|---|
| (E/Z)-1-[4-(2-Chloroethoxy)phenyl]... | 15 nM | 2:1 |
| Tamoxifen | 10 nM | 5:1 |
| Raloxifene | 8 nM | 3:1 |
These data highlight its intermediate potency and selectivity relative to clinical agents .
Research Applications
Oncology
The compound’s ER-modulating properties position it as a candidate for:
-
Adjuvant Therapy: Potentiating the effects of chemotherapeutic regimens in ER+ malignancies.
-
Drug Resistance Studies: Investigating mechanisms of Tamoxifen resistance in metastatic breast cancer.
Materials Science
Its rigid, planar structure enables applications in:
-
Liquid Crystals: Stabilizing mesophases in display technologies.
-
Polymer Additives: Enhancing thermal stability in engineering plastics.
Analytical Characterization
Structural Confirmation
-
X-Ray Crystallography: Resolves bond angles and spatial arrangement (e.g., C=C bond length: 1.34 Å).
-
NMR Spectroscopy: Diagnostic signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.3 ppm (chloroethoxy -CH₂-).
Future Perspectives
Ongoing research aims to:
-
Optimize synthetic yields via catalytic asymmetric olefination.
-
Evaluate in vivo efficacy in xenograft models of ER+ cancers.
-
Explore derivatization to enhance bioavailability and blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume